molecular formula C18H29NOS B386212 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene CAS No. 68761-21-7

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene

Cat. No.: B386212
CAS No.: 68761-21-7
M. Wt: 307.5g/mol
InChI Key: JAOIVCJMVYLYLL-UHFFFAOYSA-N
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Description

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C21H35NO It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a sulfinylamino group

Scientific Research Applications

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. The compound’s structural features make it a candidate for designing novel pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

The synthesis of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-tritert-butylbenzene as the primary starting material.

    Sulfinylation Reaction: The introduction of the sulfinylamino group is achieved through a sulfinylation reaction. This involves the reaction of 1,3,5-tritert-butylbenzene with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinylamino group. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used for this purpose.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles. For example, bromination of the compound can be achieved using bromine in the presence of a catalyst.

Mechanism of Action

The mechanism of action of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity towards targets. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene can be compared with other similar compounds, such as:

    1,3,5-Tritert-butylbenzene: This compound lacks the sulfinylamino group and is primarily used as a precursor in the synthesis of this compound.

    1,3,5-Tritert-butyl-2-(sulfonylamino)benzene: This compound contains a sulfonylamino group instead of a sulfinylamino group. It exhibits different reactivity and properties due to the presence of the sulfonyl group.

    1,3,5-Tritert-butyl-2-(amino)benzene: This compound has an amino group instead of a sulfinylamino group. It is used in different chemical reactions and applications compared to this compound.

Properties

IUPAC Name

1,3,5-tritert-butyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOIVCJMVYLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401818
Record name AF-962/31929032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68761-21-7
Record name AF-962/31929032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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